Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound that features a spirocyclic structure with a pyridine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the pyridine and sulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(pyridin-2-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Methyl 6-(pyridin-4-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Methyl 6-(quinolin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
Uniqueness
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific placement of the sulfonyl group also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 6-pyridin-3-ylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-13(17)12-9-14(12)4-7-16(8-5-14)21(18,19)11-3-2-6-15-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVKJHMJPAMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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